molecular formula C25H19N3O2 B2971823 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide CAS No. 325978-44-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide

Cat. No.: B2971823
CAS No.: 325978-44-7
M. Wt: 393.446
InChI Key: BJPZGTPPBQWRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole ring fused to a phenyl group, and a methoxy-naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide typically involves multiple steps. One common approach is the reaction of o-phenylenediamine with salicylic acid to form 2-(1H-benzo[d]imidazol-2-yl)phenol, followed by further reactions to introduce the methoxy-naphthamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has potential medicinal applications, including its use as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

  • Naphthamide derivatives: These compounds contain the naphthamide moiety and are used in various chemical and biological applications.

Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide stands out due to its unique combination of functional groups, which allows for diverse reactivity and potential applications. Its distinct structure and properties make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-30-23-15-17-9-3-2-8-16(17)14-19(23)25(29)28-20-11-5-4-10-18(20)24-26-21-12-6-7-13-22(21)27-24/h2-15H,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPZGTPPBQWRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.